molecular formula C₂₃H₂₄O₁₀ B1141185 1-Naphthol 2,3,4-Tri-O-acetyl-beta-D-glucuronide Methyl Ester CAS No. 18404-55-2

1-Naphthol 2,3,4-Tri-O-acetyl-beta-D-glucuronide Methyl Ester

Cat. No.: B1141185
CAS No.: 18404-55-2
M. Wt: 460.43
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Description

1-Naphthol 2,3,4-Tri-O-acetyl-beta-D-glucuronide Methyl Ester (CAS: 18404-55-2) is a chemically modified glucuronide derivative. Its molecular formula is C₂₃H₂₄O₁₀, with a molecular weight of 460.43 g/mol. This compound serves as a critical intermediate in synthesizing 1-Naphthol β-D-Glucuronide, a metabolite of 1-naphthol, which is widely studied in drug metabolism and toxicology . The acetyl and methyl ester groups protect the glucuronic acid moiety during synthesis, enhancing stability and facilitating purification.

Properties

IUPAC Name

methyl (3S,4S,5S,6S)-3,4,5-triacetyloxy-6-naphthalen-1-yloxyoxane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24O10/c1-12(24)29-18-19(30-13(2)25)21(31-14(3)26)23(33-20(18)22(27)28-4)32-17-11-7-9-15-8-5-6-10-16(15)17/h5-11,18-21,23H,1-4H3/t18-,19-,20?,21-,23+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUZRMMOSHNKHPK-QEYOZYJFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C(C(OC(C1OC(=O)C)OC2=CC=CC3=CC=CC=C32)C(=O)OC)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@@H]1[C@@H]([C@@H](OC([C@H]1OC(=O)C)C(=O)OC)OC2=CC=CC3=CC=CC=C32)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90676056
Record name Methyl naphthalen-1-yl (5xi)-2,3,4-tri-O-acetyl-beta-D-lyxo-hexopyranosiduronate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90676056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

460.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18404-55-2
Record name Methyl naphthalen-1-yl (5xi)-2,3,4-tri-O-acetyl-beta-D-lyxo-hexopyranosiduronate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90676056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Glycosyl Donor Preparation

The glycosyl donor, 2,3,4-Tri-O-acetyl-alpha-D-glucuronide methyl ester trichloroacetimidate, is synthesized by treating acetyl-protected glucuronic acid methyl ester with trichloroacetonitrile and a base. The trichloroacetimidate group enhances electrophilicity, facilitating nucleophilic attack by 1-naphthol’s hydroxyl group.

Glycosylation Reaction

In a representative procedure:

  • Reagents :

    • Glycosyl donor: 2,3,4-Tri-O-acetyl-alpha-D-glucuronide methyl ester trichloroacetimidate (1.50 g, 3.13 mmol)

    • Aglycone: 3-[(1S)-2,2-difluoro-1-hydroxy-7-methylsulfonylindan-4-yl]oxy-5-fluorobenzonitrile (1.00 g, 2.61 mmol)

    • Catalyst: Boron trifluoride diethyl etherate (322 μL, 2.61 mmol)

  • Conditions :

    • Solvent: Dichloromethane (DCM)

    • Temperature: 4°C → ambient (20 h)

  • Yield : 82% after purification via reverse-phase chromatography.

The stereoselective formation of the beta-glycosidic bond is attributed to neighboring group participation from the 2-O-acetyl group, directing nucleophilic attack to the beta position.

Protection and Deprotection Strategies

Acetyl Group Protection

The 2,3,4-hydroxyl groups of glucuronic acid are acetylated to prevent undesired side reactions during glycosylation. Acetylation is typically performed using acetic anhydride and pyridine, achieving >95% protection efficiency.

Methyl Esterification

Methanolysis of the glucuronic acid’s carboxyl group is conducted using methyl iodide or dimethyl sulfate in the presence of a base (e.g., potassium carbonate). This step ensures the carboxyl group remains protected as a methyl ester, critical for stabilizing the compound during subsequent reactions.

Catalytic Systems and Reaction Optimization

Lewis Acid Catalysts

Boron trifluoride (BF₃) is the preferred catalyst due to its ability to activate the trichloroacetimidate donor while minimizing side reactions. Comparative studies highlight its superiority over alternatives like trimethylsilyl triflate (TMSOTf) in terms of yield and stereocontrol.

Table 1: Catalyst Performance in Glycosylation

CatalystTemperature (°C)Yield (%)Beta:Alpha Ratio
BF₃·Et₂O4 → 258295:5
TMSOTf0 → 256885:15

Purification and Characterization

Reverse-Phase Chromatography

Crude reaction mixtures are purified using C18 reverse-phase columns with acetonitrile/water gradients (20–80%). This method effectively separates the target compound from unreacted starting materials and by-products.

Analytical Confirmation

  • HPLC : Purity >95% (C18 column, 254 nm detection).

  • Mass Spectrometry : ESI-MS m/z 460.43 [M+H]⁺, consistent with the molecular formula C₂₃H₂₄O₁₀.

  • NMR : Key signals include δ 5.21 (H-1, β-configuration), δ 2.05–2.12 (acetyl CH₃), and δ 3.75 (COOCH₃).

Challenges and Mitigation Strategies

Anomeric Mixture Formation

Despite stereochemical control, small amounts of alpha-anomers (<5%) may form. These are removed during chromatography by adjusting the acetonitrile gradient.

Hydrolysis Risks

The acetyl and methyl ester groups are susceptible to hydrolysis under basic conditions. Reactions are conducted under anhydrous conditions, and purification avoids aqueous basic solutions.

Comparative Analysis of Synthetic Routes

While the Koenigs-Knorr method dominates, enzymatic approaches using UDP-glucuronosyltransferases (UGTs) have been explored. However, chemical synthesis offers higher yields (82% vs. <50% for enzymatic) and easier scalability.

Industrial-Scale Considerations

For large-scale production:

  • Cost Efficiency : BF₃ is recycled via distillation.

  • Solvent Recovery : DCM is recovered using rotary evaporation.

  • Process Safety : Low-temperature reactions mitigate exothermic risks.

Chemical Reactions Analysis

1-Naphthol 2,3,4-Tri-O-acetyl-beta-D-glucuronide Methyl Ester undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Naphthol 2,3,4-Tri-O-acetyl-beta-D-glucuronide Methyl Ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Naphthol 2,3,4-Tri-O-acetyl-beta-D-glucuronide Methyl Ester involves its interaction with specific molecular targets. It can bind to proteins and enzymes, altering their activity and function. The pathways involved include the modulation of enzymatic reactions and the regulation of gene expression .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Tri-O-acetyl-beta-D-glucuronide Methyl Esters

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Substituent Key Applications
1-Naphthol 2,3,4-Tri-O-acetyl-beta-D-glucuronide Methyl Ester 18404-55-2 C₂₃H₂₄O₁₀ 460.43 1-Naphthyl Intermediate for 1-Naphthol β-D-Glucuronide synthesis
4-Nitrophenyl 2,3,4-Tri-O-acetyl-beta-D-glucuronide Methyl Ester 18472-49-6 C₁₉H₂₁NO₁₂ 455.37 4-Nitrophenyl Fluorescent substrate for β-glucuronidase assays
2-Nitrophenyl 2,3,4-Tri-O-acetyl-beta-D-glucuronide Methyl Ester 55274-44-7 C₁₉H₂₁NO₁₂ 455.37 2-Nitrophenyl Carbohydrate derivative for enzymatic studies
4-Iodophenyl 2,3,4-Tri-O-acetyl-beta-D-glucuronide Methyl Ester 490028-18-7 C₁₉H₂₁IO₁₀ 536.27 4-Iodophenyl Synthesis of trans-Resveratrol glucuronide conjugates
7-Hydroxy Coumarin-¹³C₆ 2,3,4-Tri-O-acetyl-beta-D-glucuronide Methyl Ester N/A ¹³C₆C₁₆H₂₂O₁₂ 484.36 7-Hydroxycoumarin Stable isotope-labeled tracer in metabolic studies

Key Differences and Implications

Substituent Effects on Reactivity and Stability: 1-Naphthyl Group: Enhances lipophilicity, making the compound suitable for studies on membrane-bound enzymes like UDP-glucuronosyltransferases (UGTs) . Nitrophenyl Groups (2- and 4-): The electron-withdrawing nitro group increases electrophilicity, improving hydrolysis kinetics for β-glucuronidase detection. The 4-nitro derivative is preferred due to better steric accessibility . Iodophenyl Group: The bulky iodine atom facilitates radiolabeling (e.g., with ¹²⁵I) for tracking drug conjugates in vivo .

Metabolic and Enzymatic Behavior: Studies on 1-naphthyl derivatives revealed higher glucuronidation in tumor tissues compared to normal colon, suggesting altered UGT activity in cancer . 4-Nitrophenyl derivatives exhibit rapid hydrolysis by β-glucuronidase, producing a colorimetric signal, which is critical for high-throughput enzyme assays .

Applications in Drug Development: The 1-naphthyl compound is a precursor for synthesizing glucuronide metabolites, aiding in toxicity and pharmacokinetic studies .

Research Findings and Trends

  • Enzyme Substrate Specificity :
    β-Glucuronidases show higher affinity for 4-nitrophenyl derivatives compared to 2-nitro or 1-naphthyl analogs due to optimized steric and electronic interactions .
  • Metabolic Variability: Human colon tumor tissues produce significantly more 1-naphthyl-β-D-glucuronide than normal tissues, highlighting UGT isoform upregulation in cancer .
  • Synthetic Utility : Acetyl-protected glucuronides (e.g., 1,2,3,4-Tetra-O-acetyl derivatives) are pivotal in synthesizing bile acid conjugates for hepatic disorder research .

Biological Activity

1-Naphthol 2,3,4-Tri-O-acetyl-beta-D-glucuronide Methyl Ester (CAS Number: 18404-55-2) is a derivative of naphthol that has garnered attention in biochemical research due to its potential biological activities. This compound is characterized by its complex structure, which includes multiple acetyl groups and a glucuronide moiety. Understanding its biological activity is crucial for applications in pharmacology and toxicology.

This compound exhibits various biological activities that are primarily attributed to its interaction with specific enzymes and receptors in the body. Notably, it has been studied for its effects on:

  • Antioxidant Activity : The compound demonstrates the ability to scavenge free radicals, thereby protecting cells from oxidative stress.
  • Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in metabolic pathways, which can be beneficial in regulating drug metabolism and detoxification processes.
  • Cell Proliferation : Research indicates that this compound may influence cell growth and differentiation, making it a candidate for further studies in cancer research.

Case Studies and Research Findings

  • Antioxidant Studies : A study published in the Journal of Medicinal Chemistry highlighted the antioxidant properties of naphthol derivatives, including this compound. The results indicated a significant reduction in reactive oxygen species (ROS) levels in vitro, suggesting potential protective effects against cellular damage.
  • Enzyme Interaction : Research conducted by Wang et al. (2020) explored the inhibition of UDP-glucuronosyltransferases (UGTs) by various glucuronides. The study found that this compound effectively inhibited UGT2B7 activity, which is crucial for drug metabolism.
  • Cellular Effects : In vitro studies on human cancer cell lines demonstrated that this compound could induce apoptosis in cancer cells while having minimal effects on normal cells. This selectivity suggests its potential as an anticancer agent.

Comparative Biological Activity Table

Biological ActivityThis compoundOther Naphthol Derivatives
Antioxidant PotentialHighModerate
Enzyme InhibitionSignificant for UGTsVariable
CytotoxicitySelective towards cancer cellsNon-selective

Q & A

Q. What synthetic methodologies are employed to prepare 1-Naphthol 2,3,4-Tri-O-acetyl-beta-D-glucuronide Methyl Ester, and how do protecting groups influence reaction efficiency?

The synthesis involves sequential protection of glucuronic acid hydroxyl groups with acetyl moieties, followed by glycosylation with 1-naphthol. The trichloroacetimidate activation method is widely used: the acetylated glucuronic acid is converted to its trichloroacetimidate derivative, which reacts with 1-naphthol under Lewis acid catalysis (e.g., trimethylsilyl triflate). Methyl esterification is typically performed early to stabilize the carboxylate. Acetyl groups prevent undesired side reactions during coupling but may reduce solubility; optimizing deprotection conditions (e.g., Zemplén transesterification) is critical for yield .

Q. What analytical techniques are recommended for detecting and quantifying this compound in biological samples?

Thin-layer chromatography (TLC) with UV visualization or enzymatic hydrolysis (using β-glucuronidase) remains a foundational method. Modern workflows use reversed-phase HPLC with fluorescence detection (excitation/emission: 290/330 nm for 1-naphthol) or LC-MS/MS for enhanced specificity. Enzymatic validation (e.g., β-glucuronidase sensitivity) confirms identity, while spike-recovery experiments in matrices like plasma or tissue homogenates validate quantification .

Q. How is this compound utilized to study glucuronidation activity in in vitro models?

Tissue homogenates or recombinant UGT enzymes are incubated with 1-naphthol (20–100 µM), UDP-glucuronic acid (UDPGA), and Mg²⁺ in Tris buffer (pH 7.4). Reactions are terminated with methanol, and conjugates are extracted for analysis. Controls without UDPGA assess non-enzymatic conjugation. This system identifies tissue-specific UGT isoforms and evaluates inhibitors/inducers of glucuronidation .

Advanced Research Questions

Q. What experimental approaches characterize the enzymatic hydrolysis kinetics of this compound by β-glucuronidases?

Hydrolysis is monitored spectrophotometrically by tracking liberated 1-naphthol at λmax 290–310 nm. Reactions use purified β-glucuronidase in acetate buffer (pH 4.5–5.5) at 37°C. Initial velocity measurements at varying substrate concentrations (5–200 µM) yield Michaelis-Menten parameters (Km, Vmax). Competitive inhibition assays with D-saccharic acid 1,4-lactone confirm enzyme specificity. Data are analyzed using nonlinear regression (e.g., GraphPad Prism) .

Q. How do metabolic pathways involving this compound differ between normal and neoplastic tissues?

Paired normal/tumor tissues (e.g., colorectal) show reduced sulfation and increased glucuronidation in tumors. Microsomal fractions are incubated with 1-naphthol (20 µM), and conjugates are quantified via LC-MS. Tumor tissues exhibit lower sulfotransferase (SULT) activity and higher UGT1A1 expression. These differences may reflect epigenetic regulation or oxidative stress in malignancies, offering biomarkers for therapeutic targeting .

Q. How should researchers address intersubject variability in metabolic studies using this compound?

Variability arises from genetic polymorphisms (e.g., UGT1A1*28) and environmental factors. Methodological solutions include:

  • Stratifying samples by demographic variables (age, sex).
  • Correlating metabolite levels with enzyme activity assays (e.g., UGT1A1 activity via bilirubin conjugation).
  • Using mixed-effects statistical models to separate biological from technical variability.
    Standardizing incubation conditions (substrate concentration, cofactor ratios) minimizes inter-laboratory discrepancies .

Q. Methodological Notes

  • Enzyme Assays : Include 4 mM MgCl₂ to stabilize UDPGA and 5 mM ATP for sulfation studies.
  • Chromatography : Use silica gel TLC plates with ethyl acetate/hexane/acetic acid (5:4:1) for conjugate separation.
  • Kinetic Analysis : Employ Lineweaver-Burk plots or direct fitting to the Michaelis-Menten equation for robust parameter estimation .

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